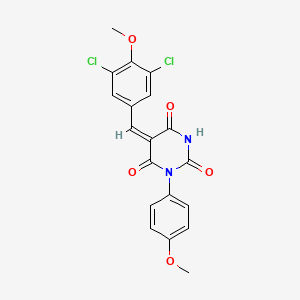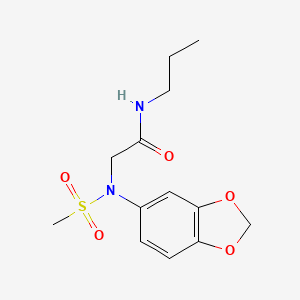![molecular formula C27H18N4O4 B4931594 4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide, commonly known as NQO1, is a compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. NQO1 is a quinone reductase that plays a crucial role in cellular defense against oxidative stress.
Mechanism of Action
NQO1 inhibitors work by blocking the enzymatic activity of NQO1, which leads to the accumulation of reactive oxygen species in cancer cells. This accumulation causes oxidative damage to cellular components and ultimately leads to cancer cell death. NQO1 inhibitors have been shown to be effective in preclinical studies, and clinical trials are currently underway to evaluate their efficacy in cancer treatment.
Biochemical and Physiological Effects:
NQO1 inhibitors have been shown to induce apoptosis, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy. Additionally, NQO1 inhibitors have been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of NQO1 inhibitors is their specificity for cancer cells that overexpress NQO1. This specificity reduces the potential for off-target effects and toxicity. However, one limitation of NQO1 inhibitors is their potential to induce oxidative stress in healthy cells, which may lead to adverse effects.
Future Directions
For NQO1 research include the development of more potent and selective NQO1 inhibitors and the evaluation of NQO1 inhibitors in combination with other anticancer agents.
Synthesis Methods
The synthesis of NQO1 involves the reaction of 4-nitrophenol, 2-quinoxalinecarboxaldehyde, and 3-aminobenzophenone in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified through column chromatography. The purity of the product is confirmed through NMR and mass spectroscopy.
Scientific Research Applications
NQO1 has been extensively studied for its potential applications in cancer treatment. It has been found that NQO1 is overexpressed in various types of cancer, including breast, lung, and colon cancer. This overexpression is believed to be a result of the increased oxidative stress in cancer cells. NQO1 is involved in the detoxification of reactive oxygen species, which are generated during cancer cell metabolism. Therefore, NQO1 inhibitors have been developed as potential anticancer agents.
properties
IUPAC Name |
4-(4-nitrophenoxy)-N-(3-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O4/c32-27(18-8-12-22(13-9-18)35-23-14-10-21(11-15-23)31(33)34)29-20-5-3-4-19(16-20)26-17-28-24-6-1-2-7-25(24)30-26/h1-17H,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSZFELCVHAXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)


![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)